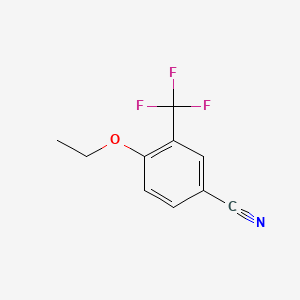
N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide is a useful research compound. Its molecular formula is C16H14FNO2 and its molecular weight is 271.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiplasmodial Properties
N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide derivatives have been studied for their potential antiplasmodial properties. Novel compounds with this structure were synthesized and evaluated for in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The biological activity of these compounds was linked to their ability to hinder the entry of lactate into the plasmodial lactate dehydrogenase enzyme, thus inhibiting its activity. The study highlighted the significance of the fluoro-biphenyl structure in enhancing the compounds' antiplasmodial activity while exhibiting low toxicity against healthy cells (Mphahlele, Mmonwa, & Choong, 2017).
Herbicidal Activity
Derivatives of this compound have also been explored for their herbicidal properties. Novel compounds with this structural framework exhibited substantial control efficacy against specific weeds, showcasing the chemical's potential as a safe and efficacious herbicidal agent. This research underscores the versatility of the compound in agricultural applications (Huang Ming-zhi & Min Zhong-cheng, 2006).
Antiepileptic Drug Development
Further research has identified certain this compound derivatives as potential candidates for broad-spectrum antiepileptic drugs (AEDs). These derivatives showed promising anti-convulsant activity in various models, marking them as strong contenders for clinical drug development in the treatment of epilepsy (Tanaka et al., 2019).
Chemoselective Acetylation in Drug Synthesis
The compound has been instrumental in the chemoselective acetylation of 2-aminophenol, a key step in the synthesis of certain antimalarial drugs. The process optimization, mechanism, and kinetics of this reaction, utilizing this compound, were studied in detail, contributing to the efficient synthesis of these vital medicinal compounds (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-[4-acetyl-2-(4-fluorophenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-10(19)13-5-8-16(18-11(2)20)15(9-13)12-3-6-14(17)7-4-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRIBWLWNOSNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)
![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)
![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)






![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)
